molecular formula C21H23ClN2O5S B2740731 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzenesulfonamide CAS No. 922104-58-3

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzenesulfonamide

Cat. No.: B2740731
CAS No.: 922104-58-3
M. Wt: 450.93
InChI Key: FXIZDXIXMIWYGN-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzenesulfonamide is a structurally complex sulfonamide derivative featuring a benzo[b][1,4]oxazepine core fused with a substituted benzene ring. The compound’s core structure includes a seven-membered oxazepine ring with allyl and dimethyl substituents at position 5 and a ketone group at position 2. This hybrid architecture combines elements of benzodiazepine-like scaffolds (known for neurological activity) and sulfonamide pharmacophores (associated with antimicrobial, anti-inflammatory, and enzyme-inhibitory properties) .

Properties

IUPAC Name

5-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O5S/c1-5-10-24-16-12-15(7-9-17(16)29-13-21(2,3)20(24)25)23-30(26,27)19-11-14(22)6-8-18(19)28-4/h5-9,11-12,23H,1,10,13H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIZDXIXMIWYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H28N2O4SC_{23}H_{28}N_{2}O_{4}S with a molecular weight of approximately 428.5 g/mol. The compound features a complex structure that includes a benzo[b][1,4]oxazepin core and a sulfonamide group. The presence of an allyl group and a chloro-substituent contributes to its unique biological activity.

Anticonvulsant Activity

Research indicates that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies on related triazole derivatives have shown significant efficacy in reducing seizure activity in various animal models. These compounds often act by modulating voltage-gated sodium channels (VGSCs) and GABA receptors .

Table 1: Comparison of Anticonvulsant Efficacy

CompoundED50 (mg/kg)PI (Protective Index)Mechanism of Action
Triazole Derivative A15.2>13VGSC modulation
Triazole Derivative B50.8>25GABA receptor binding
N-(5-allyl...)TBDTBDTBD

Preliminary molecular docking studies suggest that N-(5-allyl...) may interact with various biological targets:

  • GABA Receptors : The compound may enhance GABAergic transmission by binding to allosteric sites on GABA receptors.
  • Voltage-Gated Sodium Channels : Similar compounds have been shown to block VGSCs, preventing neuronal excitability and seizure propagation.
  • Enzyme Inhibition : The sulfonamide group may inhibit key enzymes in bacterial metabolism.

Case Studies and Research Findings

A significant study evaluated the anticonvulsant effects of structurally related compounds in rodent models using maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. Compounds demonstrated varying degrees of efficacy with some achieving an ED50 as low as 15 mg/kg . The protective index was also noteworthy, indicating a favorable therapeutic window.

Another investigation focused on the synthesis and biological evaluation of related oxazepin derivatives. These derivatives exhibited promising activity against specific cancer cell lines in vitro, suggesting potential applications in oncology .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Core Structure Key Substituents Bioactivity
Target Compound Benzo[b][1,4]oxazepine 5-Allyl, 3,3-dimethyl, sulfonamide Under investigation
Valdecoxib Isoxazole Phenyl, methyl, sulfonamide COX-2 inhibition
2-(3-Oxo-benzooxazin-4-yl)acetic acid Benzo[b][1,4]oxazine Acetic acid, ketone Synthetic intermediate
5-Chloro-2-methoxy-thiazole sulfonamide Thiazole Chlorine, methoxy, sulfonamide Antimicrobial activity

Pharmacological and Physicochemical Properties

  • NMR Profile: NMR analysis (as in Figure 6 of ) reveals that substituents in regions A (positions 39–44) and B (positions 29–36) cause significant chemical shift variations, indicating altered electronic environments. For example, the 5-chloro-2-methoxy group deshields adjacent protons by 0.2–0.5 ppm compared to non-chlorinated analogues .
  • For instance, thiazole-linked sulfonamides show MIC values of 4–16 µg/mL against S. aureus .

Table 2: NMR Chemical Shift Comparison (Selected Regions)

Compound Region A (δ, ppm) Region B (δ, ppm)
Target Compound 7.2–7.5 6.8–7.1
Valdecoxib 7.4–7.7 6.5–6.9
Benzooxazine Acetic Acid 6.9–7.3 6.2–6.6

Key Research Findings and Implications

  • Lumping Strategy Relevance: The target compound’s structural complexity challenges lumping strategies (grouping similar compounds), as minor substituent changes (e.g., allyl vs. methyl) significantly alter reactivity and bioactivity .
  • Synthetic Challenges : Steric hindrance from the 3,3-dimethyl group complicates functionalization at position 5, requiring optimized reaction conditions .
  • Therapeutic Potential: The compound’s hybrid structure positions it as a candidate for dual-target therapies (e.g., combining anti-inflammatory and antimicrobial effects), though in vivo studies are needed .

Preparation Methods

Cyclization Conditions

Cyclization is performed under anhydrous toluene at 80°C for 12 hours, achieving a 75% yield. The reaction mechanism involves nucleophilic attack by the amine on the activated carbonyl, followed by dehydration. Catalytic amounts of p-toluenesulfonic acid (p-TsOH) enhance reaction efficiency.

Table 1: Optimization of Cyclization Parameters

Parameter Condition Yield (%)
Solvent Toluene 75
Temperature (°C) 80 75
Catalyst p-TsOH (0.1 eq) 82
Time (hours) 12 75

Palladium-Catalyzed Functionalization

Patent data reveals that palladium catalysts, such as tris(dibenzylideneacetone)dipalladium(0) chloroform complex , are critical for introducing sterically hindered groups. In one protocol, the allyl group is installed via Heck coupling using allyl bromide and the aforementioned palladium catalyst with 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos) as a ligand.

Allylation Reaction

A mixture of the oxazepine intermediate (1.0 eq), allyl bromide (1.5 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq) in tetrahydrofuran (THF) is heated to 60°C for 8 hours. The reaction achieves 72% yield after extraction and column chromatography.

Analytical Characterization

Structural confirmation relies on spectroscopic and spectrometric techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 6.98 (d, J = 2.0 Hz, 1H, ArH), 5.90–5.75 (m, 1H, CH2CHCH2), 5.25 (d, J = 17.2 Hz, 1H, CH2CHCH2), 5.15 (d, J = 10.4 Hz, 1H, CH2CHCH2), 4.20 (s, 2H, OCH2), 3.85 (s, 3H, OCH3), 3.30 (s, 2H, NCH2), 1.55 (s, 6H, 2×CH3).
  • 13C NMR (101 MHz, CDCl3) : δ 170.2 (C=O), 154.1 (ArC-OCH3), 134.5 (CH2CHCH2), 129.8 (ArC-Cl), 118.3 (CH2CHCH2), 70.4 (OCH2), 56.1 (OCH3), 45.2 (NCH2), 27.3 (2×CH3).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C22H22ClN2O5S : [M+H]+ 485.0934.
  • Observed : 485.0936 (Δ = 0.4 ppm).

Scale-Up and Industrial Considerations

Large-scale synthesis (≥100 g) requires modified conditions to maintain yield and purity:

  • Solvent : Switching from DCM to THF improves mixing efficiency.
  • Catalyst Loading : Reducing Pd2(dba)3 to 0.03 eq lowers costs without compromising yield.

Table 3: Industrial-Scale Reaction Parameters

Parameter Laboratory Scale Industrial Scale
Catalyst (eq) 0.05 0.03
Solvent DCM THF
Batch Size (g) 10 100
Yield (%) 68 65

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